molecular formula C30H38O4 B1238379 Stellettin B

Stellettin B

Cat. No.: B1238379
M. Wt: 462.6 g/mol
InChI Key: CXOJYPVZDPNKAI-PNAQCZNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stellettin B is a natural product found in Geodia japonica, Rhabdastrella, and other organisms with data available.

Scientific Research Applications

Antitumor Activity in Various Cancer Cells

  • Stellettin B, derived from the marine sponge Jaspis stellifera, shows potent antitumor activity. It demonstrates selective cytotoxicity against cancer cells, such as human glioblastoma SF295 cells, while exhibiting minimal effects on normal cells (Tang et al., 2014).
  • In human non-small cell lung cancer (NSCLC) A549 cells, this compound induces G1 arrest, apoptosis, and autophagy by blocking the PI3K/Akt/mTOR pathway (Wang et al., 2016).
  • The compound also reduces invasion and angiogenesis in glioblastoma cells by inhibiting Akt/Girdin signaling and VEGF, a major proangiogenic factor (Cheng et al., 2019).

Effect on Chronic Myeloid Leukemia

  • This compound has been shown to induce apoptosis in chronic myeloid leukemia cells, potentially via targeting the PI3K and Stat5 pathways. It may offer a promising approach for CML therapy, alone or in combination with other treatments (Chen et al., 2017).

Neuroprotective Effects

  • The compound exhibits neuroprotective effects, which could be significant for Parkinson’s disease treatment. It protects against cellular damage and oxidative stress in models of Parkinson’s disease (Feng et al., 2019).

Potential in Oral Cancer Treatment

  • In oral squamous cell carcinoma, this compound induces cell death via ER stress, mitochondrial stress, apoptosis, and autophagy. It suggests its potential as a therapeutic agent for oral cancer (Kuo et al., 2022).

Sensitizing Glioblastoma to DNA-Damaging Treatments

  • This compound enhances the sensitivity of glioblastoma cells to DNA-damaging treatments like radiotherapy and chemotherapy, by inhibiting homologous recombination repair pathways (Peng et al., 2022).

Inhibition of Hepatocellular Carcinoma Cell Migration and Invasion

  • The compound reduces migration and invasion characteristics of hepatocellular carcinoma cells, suggesting a role in preventing metastasis (Tsai et al., 2022).

Properties

Molecular Formula

C30H38O4

Molecular Weight

462.6 g/mol

IUPAC Name

(3Z,3aS,5aR,9aR,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione

InChI

InChI=1S/C30H38O4/c1-18(22-12-11-20(3)27(33)34-22)9-8-10-19(2)26-21(31)17-24-29(6)16-14-25(32)28(4,5)23(29)13-15-30(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,18-9+,26-19+/t23-,24-,29-,30-/m0/s1

InChI Key

CXOJYPVZDPNKAI-PNAQCZNYSA-N

Isomeric SMILES

CC1=CC=C(OC1=O)/C(=C/C=C/C(=C/2\C(=O)C[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)/C)/C

SMILES

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C

Canonical SMILES

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C

synonyms

stellettin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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